[3-(4-Fluorophenyl)-2,2-dimethylpropyl](methyl)amine hydrochloride
Overview
Description
Synthesis Analysis
While specific synthesis methods for 3-(4-Fluorophenyl)-2,2-dimethylpropylamine hydrochloride
were not found, general methods for synthesizing amines include reduction of nitriles or amides and nitro compounds, SN2 reactions of alkyl halides with ammonia or other amines, and alkylation of potassium phthalimide .
Scientific Research Applications
Fluorescent Chemosensors
Fluorophenyl derivatives, like 4-Methyl-2,6-diformylphenol (DFP), have been utilized in developing chemosensors for detecting metal ions, anions, and neutral molecules. These chemosensors are known for their high selectivity and sensitivity, which are crucial for environmental monitoring, biological applications, and chemical analyses (Roy, 2021).
PFAS Removal
Amine-functionalized sorbents, which involve amine groups similar to those in methylamines, have shown effectiveness in removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. These sorbents leverage electrostatic interactions, hydrophobic interactions, and sorbent morphology for PFAS removal, indicating potential environmental applications (Ateia et al., 2019).
Synthetic Routes
Research on synthetic routes for compounds like 2-Fluoro-4-bromobiphenyl, which share structural similarities with fluorophenyl derivatives, provides insights into the synthesis of complex organic molecules. These studies contribute to the pharmaceutical industry and material science by offering scalable and cost-effective synthetic methods (Qiu et al., 2009).
Dietary Heterocyclic Amines
The study of heterocyclic amines (HCAs), which include amines in their structure, in the context of dietary intake and health risks, such as colorectal adenoma, highlights the importance of understanding the biological effects of various amine compounds. This research is crucial for nutritional science and public health (Góngora et al., 2018).
Environmental and Analytical Chemistry
Studies on the determination of total dissolved free primary amines in seawater and the analysis of biogenic amines in food demonstrate the environmental and analytical applications of amine-related research. These studies are essential for environmental monitoring, food safety, and the development of analytical methods (Aminot & Kérouel, 2006; Önal, 2007).
properties
IUPAC Name |
3-(4-fluorophenyl)-N,2,2-trimethylpropan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN.ClH/c1-12(2,9-14-3)8-10-4-6-11(13)7-5-10;/h4-7,14H,8-9H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFZWTWLTGBXVDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)F)CNC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(4-Fluorophenyl)-2,2-dimethylpropyl](methyl)amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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